1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h5H,1-4H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFVIUEDBBDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=O)NC2=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. For example, the condensation of dimethylformamide-dimethyl acetal (DMF-DMA) with a methyl group-containing acetyl moiety, followed by cyclization, can yield the desired pyrido[1,2-c]pyrimidine-1,3-dione . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of pyrido[1,2-c]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These compounds target specific pathways involved in tumor growth and metastasis.
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
-
Anti-inflammatory Effects
- Some studies suggest that pyrido[1,2-c]pyrimidine derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
-
Enzyme Inhibition
- The compound has potential as an enzyme inhibitor in various biological pathways. For example, it may inhibit kinases or phosphodiesterases involved in signaling pathways relevant to cancer and other diseases.
Agricultural Applications
-
Pesticide Development
- The unique structure of pyrido[1,2-c]pyrimidine allows for modifications that enhance its activity as a pesticide. Research indicates that certain derivatives can effectively control pests while minimizing environmental impact.
-
Herbicide Properties
- Some studies have explored the herbicidal potential of pyrido[1,2-c]pyrimidine derivatives. Their ability to disrupt plant growth pathways makes them suitable candidates for developing new herbicides.
Materials Science Applications
-
Polymer Chemistry
- Pyrido[1,2-c]pyrimidine can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.
-
Nanomaterials
- Research is ongoing into the use of pyrido[1,2-c]pyrimidine-based compounds in nanotechnology. Their unique chemical properties may facilitate the development of novel nanomaterials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, certain derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Substituent Variations
- Oxadiazole vs. Benzisoxazole : The oxadiazole group in the target compound (C19H19FN4O4) enhances electron-withdrawing effects and metabolic stability compared to benzisoxazole-containing analogs (e.g., 6a–i in ) .
Ring Saturation and Conformation
- The fully saturated pyrido-pyrimidine core in the target compound reduces ring strain and enhances rigidity compared to unsaturated analogs (e.g., 2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives) .
- In contrast, pyrrolo[1,2-a]pyrimidin-2-one () features a smaller, less saturated bicyclic system, which may limit steric bulk and alter binding interactions .
Functional Group Impact
Biological Activity
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1546449-44-8
Biological Activity Overview
The biological activity of pyrido[1,2-c]pyrimidine derivatives often relates to their ability to interact with various biological targets such as enzymes and receptors. The following sections summarize key findings regarding the biological activities of this compound.
Anticancer Activity
Research has indicated that pyrido[1,2-c]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Tyrosine Kinase : Compounds in this class have shown potential in inhibiting tyrosine kinases involved in cancer progression. A study highlighted that certain substitutions at the C5 and C6 positions enhance selectivity towards specific receptors associated with cancer cells .
- Ephrin Receptor Targeting : One derivative was noted for its ability to target the ephrin receptor family, which is overexpressed in various cancers .
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with pyrido[1,2-c]pyrimidine derivatives:
- Broad-Spectrum Activity : Compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects:
- Neuroprotection Against Oxidative Stress : Certain studies suggest that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[1,2-c]pyrimidine derivatives is heavily influenced by their structural features:
- Substituent Variations : The presence of different substituents at positions C5 and C6 significantly affects the compound's affinity for biological targets. For example:
Case Studies
- Case Study on Anticancer Activity :
- A derivative targeting the EPH receptor exhibited IC50 values indicating potent inhibition of cancer cell proliferation in vitro. The structure included specific substitutions that enhanced receptor binding affinity.
- Case Study on Antimicrobial Properties :
- A series of synthesized pyrido[1,2-c]pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds.
Data Table of Biological Activities
Q & A
Q. What are the common synthetic strategies for constructing the pyrido[1,2-c]pyrimidine-1,3-dione core structure?
The core structure is typically synthesized via multi-step reactions, often involving a key ring-closing step. For example, a nearly quantitative ring-closing reaction using ethyl aza-β-(2-pyridyl) acrylate and polymer-supported triphenylphosphine (PS-TPP) under mild conditions forms the fused pyrido[1,2-c]pyrimidine system . Optimized routes may include Staudinger reactions or aza-Wittig strategies to assemble the bicyclic framework. Reaction conditions (e.g., dry CH₂Cl₂, room temperature) and stoichiometric control are critical for high yields (71–89%) .
Q. What spectroscopic and chromatographic methods are employed to characterize pyrido[1,2-c]pyrimidine derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : To assign aromatic protons (δ 7.71–7.77 ppm for aryl substituents) and carbons in the pyrimidine ring .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS matches theoretical and observed [M+H]⁺ values (e.g., 547.2715 vs. 547.2724) .
- Melting Point Analysis : Ranges from 57–159°C, depending on substituents .
- X-ray Crystallography : Used sparingly but critical for resolving conformational ambiguities in complex derivatives .
Q. How are in vitro binding assays conducted to evaluate affinity for serotonin receptors?
Radioligand binding assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]citalopram (SERT) are standard. Membranes from transfected cells or brain tissue are incubated with test compounds, and competitive displacement curves generate Ki values (nM). For example, derivatives with 3-(piperidin-3-yl)-1H-indole residues show 5-HT1A Ki = 1.3–79.2 nM .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrido[1,2-c]pyrimidine derivatives be achieved to study chiral influences on 5-HT1A/SERT activity?
Chiral auxiliaries (e.g., (R)- or (S)-configured intermediates) are introduced during N-alkylation or piperidine ring formation. Enantiomers are resolved via chiral HPLC or asymmetric catalysis, followed by ¹H NMR and circular dichroism (CD) to confirm configuration . Pharmacological profiling reveals enantiomer-specific activity; e.g., (R)-enantiomers may exhibit 10-fold higher 5-HT1A affinity than (S)-counterparts .
Q. What strategies optimize selectivity for 5-HT1A over α1-adrenergic receptors?
Structural modifications include:
- Ortho-substituted aryl groups : Electron-withdrawing substituents (e.g., 2-Cl, 2-F) reduce α1 affinity. Compound 8 (2-Cl-phenyl) shows 37-fold selectivity for 5-HT1A over α1 .
- Saturation of the pyrido ring : Hexahydro derivatives (e.g., 5,6,7,8-tetrahydro) improve 5-HT1A selectivity by reducing lipophilicity and α1 interactions .
- Piperidine residue optimization : 3-(Piperidin-3-yl)-1H-indole enhances serotonin-like pharmacophore alignment vs. 4-substituted analogs .
Q. What in vivo models assess the antidepressant potential of dual 5-HT1A/SERT ligands?
- Forced Swim Test (FST) : Measures immobility time reduction, indicating antidepressant-like effects.
- Tail Suspension Test (TST) : Similar to FST, used in mice/rats.
- Microdialysis in prefrontal cortex : Quantifies extracellular 5-HT levels post-administration. Studies are conducted at institutions like the Institute of Pharmacology (Polish Academy of Sciences), with dose-response curves comparing novel derivatives to reference drugs (e.g., vilazodone) .
Q. How is metabolic stability evaluated, and what structural features influence hepatic clearance?
- In vitro assays : Liver microsomes (human/rat) incubate compounds with NADPH, monitoring parent compound depletion via LC-MS. Half-life (t₁/₂) and intrinsic clearance (Clₚᵢₙₜ) are calculated.
- Key structural determinants :
- N-Methylation : Reduces CYP450-mediated oxidation.
- Fluorine substitution : At C6 or benzoxazole moieties decreases metabolic susceptibility .
- Piperidine ring saturation : Hexahydro derivatives show improved stability vs. unsaturated analogs .
Data Contradictions and Resolution
- Receptor Selectivity : While most derivatives show 5-HT1A preference, some exhibit unexpected α1 affinity (e.g., Ki = 19.7 nM). This may arise from flexible N-alkyl chains enabling off-target interactions. Rigidifying the linker (e.g., cyclopropane insertion) mitigates this .
- Synthetic Yields : Yields for 4-aryl derivatives vary (63–89%) depending on steric hindrance of aryl groups. Electron-deficient aryl halides (e.g., 4-Cl-phenyl) require Pd-catalyzed coupling for improved efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
